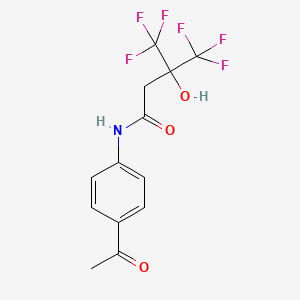
N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. TFB is a synthetic compound that belongs to the class of acyl amides and has a unique chemical structure that makes it a promising candidate for use in scientific experiments.
作用机制
N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide acts as an inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression. By inhibiting HDAC, N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide can alter the expression of genes involved in various biological processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide are complex and depend on the specific biological system being studied. N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the replication of viruses, and modulate the immune response. Additionally, N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide in scientific experiments is its unique chemical structure, which allows for precise targeting of specific biological processes. Additionally, N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been shown to have low toxicity and high selectivity for HDAC inhibition. However, one limitation of using N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide is its relatively high cost compared to other commonly used research chemicals.
未来方向
There are several potential future directions for research involving N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide. One area of interest is the development of N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide and its potential applications in various biological systems. Finally, research into the synthesis and modification of N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide may lead to the development of new and more potent HDAC inhibitors.
合成方法
The synthesis of N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide involves several steps, including the reaction of 4-acetylphenol with trifluoroacetic anhydride, followed by the addition of 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid. The resulting product is then purified using chromatography techniques to obtain the final product.
科学研究应用
N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been used in various scientific studies, including drug discovery, chemical biology, and medicinal chemistry. Its unique chemical structure makes it a valuable tool for studying biological processes and developing new drugs. N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been shown to have potential applications in the treatment of cancer, infectious diseases, and neurological disorders.
属性
IUPAC Name |
N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F6NO3/c1-7(21)8-2-4-9(5-3-8)20-10(22)6-11(23,12(14,15)16)13(17,18)19/h2-5,23H,6H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEMWLPSYCZFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide](/img/structure/B5833962.png)
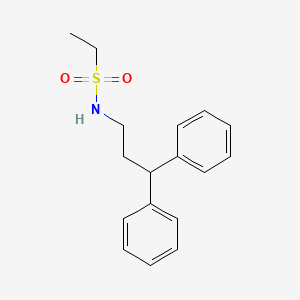


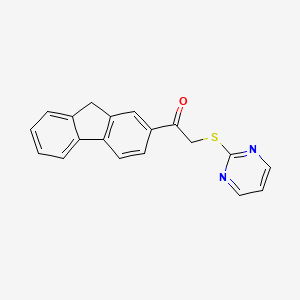
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5834001.png)
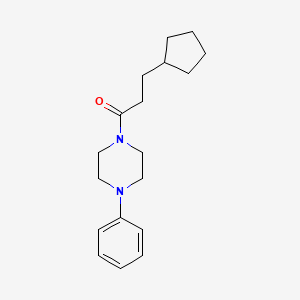
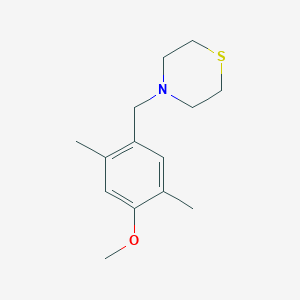
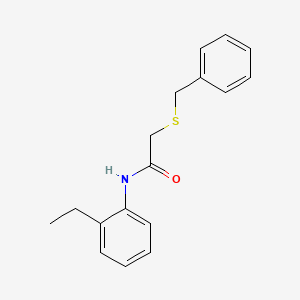

![2-(2-nitrovinyl)-5-[2-(trifluoromethyl)phenyl]furan](/img/structure/B5834034.png)
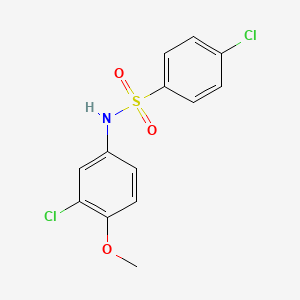
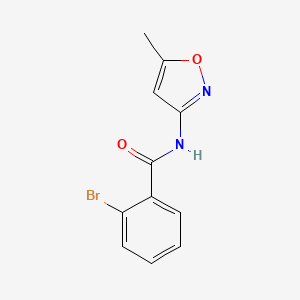
![2-(3,4-dimethylphenoxy)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5834052.png)